Sodium 4-ethoxybenzene-1-sulfinate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-ethoxybenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-11-7-3-5-8(6-4-7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGOMTHGRTVVRQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Sodium 4 Ethoxybenzene 1 Sulfinate
Bond-Forming Reactions Involving Sodium Sulfinates
Sodium sulfinates, including Sodium 4-ethoxybenzene-1-sulfinate, are key reagents for constructing various organosulfur compounds. nih.govrsc.org Their utility stems from their capacity to act as sulfonylating, sulfenylating, or sulfinylating agents, depending on the specific reaction conditions. nih.govrsc.org This flexibility allows for the formation of carbon-sulfur (C-S) and sulfur-sulfur (S-S) bonds, leading to the synthesis of valuable molecular architectures. nih.govrsc.org
The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and sodium sulfinates are frequently employed for this purpose. nih.govorganic-chemistry.org These reactions lead to the creation of several classes of compounds, including sulfones and sulfides. nih.govrsc.org
Sulfones are a significant class of organosulfur compounds, and their synthesis can be readily achieved using sodium sulfinates. In these sulfonylation reactions, the sulfinate anion acts as a nucleophile, attacking an electrophilic carbon center to form a C-S bond. A common method involves the reaction of sodium sulfinates with alkyl halides. More recently, methods utilizing thiosulfonates as stable, non-toxic alternatives to metal sulfinates have been developed for the synthesis of sulfones. nih.govorganic-chemistry.org In this approach, thiosulfonates are cleaved by a nucleophile to generate a sulfinate anion in situ, which then reacts with an electrophile. organic-chemistry.org
Example Reaction Conditions for Sulfone Synthesis from Thiosulfonates
| Base | Solvent | Electrophile Type | Yield |
|---|---|---|---|
| Cs₂CO₃ | Ethanol | Benzyl Bromides, Alkyl Bromides | High |
| TBD | THF | Diphenyliodonium Salts | High |
This table is based on general findings for the synthesis of sulfones from thiosulfonates, which act as precursors to sulfinate anions. organic-chemistry.org TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is a strong, non-nucleophilic base.
Sodium sulfinates can also be utilized in the synthesis of sulfides (thioethers). nih.gov This transformation highlights the versatile reactivity of the sulfinate group, which, under appropriate conditions, can lead to the formation of a C-S bond where the sulfur atom is in a lower oxidation state compared to that in sulfones.
The synthesis of vinyl and allyl sulfones represents an important application of sodium sulfinates in C-S bond formation. nih.govrsc.org These functional groups are valuable in organic synthesis. Vinyl sulfones can be synthesized through the reaction of sodium sulfinates with alkenes. researchgate.net Electrochemical methods have been developed for the synthesis of vinyl and allyl sulfones from sodium sulfinates and olefins, offering a transition-metal-free approach. researchgate.net These electrosynthetic strategies can lead to either vinyl sulfones or β-keto sulfones, with the product outcome influenced by the reaction pathway. researchgate.net
β-Keto sulfones are significant synthetic intermediates and are present in some biologically active molecules. nih.govmdpi.com Several methods have been developed for their synthesis from sodium sulfinates.
One approach involves the reaction of sodium sulfinates with α,β-unsaturated ketones. An acid-mediated hydrosulfonylation has been shown to be an efficient, metal-free method for producing γ-keto sulfones from these starting materials. nih.gov While this method primarily yields γ-keto sulfones, it underscores the reactivity of sodium sulfinates with unsaturated ketone systems. nih.gov
Another pathway is the oxysulfonylation of alkynes. A BF₃·OEt₂-promoted reaction between alkynes and sodium sulfinates provides an efficient and operationally simple route to β-keto sulfones under mild, metal-free conditions. mdpi.com This reaction is believed to proceed through a radical mechanism, using oxygen from the air as the oxidant. mdpi.com
Metal-Free Synthesis of γ-Keto Sulfones
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
|---|---|---|---|---|
| Sodium Sulfinates | α,β-Unsaturated Ketones | Acid-mediated | γ-Keto Sulfones | Good to Excellent |
This table summarizes a general, metal-free approach to γ-keto sulfones. nih.gov
Additionally, sonication has been employed to assist the one-pot, metal-free synthesis of β-keto sulfones from styrenes, N-Bromosuccinimide (NBS), and aromatic sodium sulfinates. chemicalpapers.com
The formation of sulfur-sulfur bonds from sodium sulfinates leads to the synthesis of thiosulfonates. nih.gov These compounds can be synthesized through several routes.
A common method involves the coupling of sodium sulfinates with thiols or disulfides. nih.gov Copper- or iron-catalyzed aerobic coupling of thiols with sodium sulfinates provides access to a wide range of symmetrical and unsymmetrical thiosulfonates in good to high yields. nih.gov
Another innovative approach is the disproportionation reaction of sodium sulfinates. google.com Mediated by BF₃·OEt₂, sodium sulfinates can undergo a radical disproportionate coupling to form symmetrical thiosulfonates. nih.govgoogle.com This method is notable for not requiring any metal catalysts or external oxidants. google.com By using two different sodium sulfinates, this method can also be adapted to produce asymmetrical thiosulfonates. google.com
Catalyst-Free Synthesis of Symmetrical Thiosulfonates
| Reactant | Promoter | Solvent | Temperature | Time |
|---|---|---|---|---|
| Sodium Sulfinate | BF₃·OEt₂ | Dichloromethane | 30-50 °C | 2-5 hours |
This table outlines a method for the synthesis of thiosulfonates via a disproportionation reaction. google.com
Nitrogen-Sulfur (N-S) Bond Formations: Sulfonamide Synthesis
The synthesis of sulfonamides, a critical functional group in medicinal chemistry and materials science, can be effectively achieved using sodium aryl sulfinates like this compound. nih.gov These reactions involve the formation of a nitrogen-sulfur (N-S) bond and can proceed through various mechanisms, often mediated by transition metals or oxidants. nih.govnih.gov
Several methods have been developed for the coupling of sodium sulfinates with amines to produce sulfonamides. nih.gov For instance, copper-catalyzed systems have been shown to facilitate this transformation. A plausible mechanism involves the initial generation of a Cu(I) species, which coordinates with the sulfinate to produce a sulfonyl radical via a single electron transfer (SET) pathway. This radical then participates in an oxidative addition-reductive elimination cycle with an amine derivative to form the sulfonamide. nih.gov
Metal-free approaches have also been established. One notable method employs molecular iodine (I₂) as the mediator for coupling various primary and secondary amines with sodium sulfinates at room temperature, yielding sulfonamides in good to excellent yields. nih.gov Another strategy involves the use of m-chloroperbenzoic acid (m-CPBA) in conjunction with a phase-transfer catalyst like tetra-n-butylammonium bromide ((n-C₄H₉)₄NBr) to furnish the desired sulfonamide products. nih.gov More recently, a reductive coupling strategy between nitroarenes and aryl sulfinates, using reducing agents like sodium bisulfite and tin(II) chloride, has been reported to produce (hetero)aryl sulfonamides. acs.org
| Catalyst/Mediator | Amine Source | Key Features | Reference |
|---|---|---|---|
| CuBr₂ | O-Benzoyl hydroxylamines | Proceeds via a proposed Cu(I)/Cu(III) catalytic cycle involving a sulfonyl radical. | nih.gov |
| Molecular Iodine (I₂) | Primary and secondary amines | Metal-free, room temperature conditions with stoichiometric iodine. | nih.gov |
| m-CPBA / (n-C₄H₉)₄NBr | Primary and secondary amines | Metal-free, room temperature conditions using an oxidant and phase-transfer catalyst. | nih.gov |
| Sodium bisulfite / SnCl₂·2H₂O | Nitro(hetero)arenes | Reductive coupling strategy to form (hetero)aryl sulfonamides. | acs.org |
Oxygen-Sulfur (O-S) Bond Formations: Sulfonate Ester Synthesis
The formation of sulfonate esters, another class of valuable organic compounds, can be accomplished using this compound as the sulfonylating agent. This transformation involves the creation of an oxygen-sulfur (O-S) bond. While sulfinate salts possess both sulfur and oxygen nucleophilic centers, reactions with most carbon-based electrophiles typically result in S-alkylation to form sulfones. acs.org However, specific conditions can favor O-alkylation or coupling with phenols to yield sulfonate esters.
One direct method for synthesizing aryl sulfonate esters involves the electro-oxidative coupling of sodium arenesulfinates with phenols. organic-chemistry.org This approach is conducted under mild, oxidant-free conditions, providing a green and efficient route to the desired products. organic-chemistry.org Another strategy for forming sulfonate esters is the reaction of sulfinic acids (which can be generated from their salts) with alcohols, catalyzed by lanthanide(III) triflates. organic-chemistry.org Furthermore, sulfonyl chlorides, which are common precursors to sulfonate esters, can be synthesized from sulfinates, although this is a two-step process. nih.gov The direct synthesis from sulfinate salts and organoboronic acids to form aryl esters and sulfonates under mild, metal-free oxidative conditions has also been demonstrated. organic-chemistry.org
| Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Phenols | Electro-oxidation | Aryl Sulfonate Esters | organic-chemistry.org |
| Alcohols (from sulfinic acid) | Lanthanide(III) triflates | Alkyl Sulfonate Esters | organic-chemistry.org |
| Arylboronic acids | Oxidative conditions, metal-free | Aryl Sulfonate Esters | organic-chemistry.org |
Radical Chemistry and Pathways Involving Aryl Sulfinates
This compound is a prominent precursor for generating sulfonyl radicals, which are key intermediates in a wide array of synthetic transformations. nih.govnih.gov This radical reactivity opens up pathways distinct from the nucleophilic behavior of the sulfinate anion, enabling complex bond formations and molecular constructions.
Sulfonyl Radical Generation and Reactivity
Sulfonyl radicals (RSO₂•) can be generated from sodium sulfinates through oxidation. This can be achieved using chemical oxidants, electrochemical methods, or, more recently, through photoredox catalysis. researchgate.netrsc.org Once formed, the 4-ethoxybenzenesulfonyl radical is a versatile intermediate. A primary application is its addition to alkenes and alkynes, which is a powerful method for constructing highly functionalized sulfonyl compounds. nih.govacs.org
The reactivity of the sulfonyl radical allows it to participate in various cross-coupling reactions. For example, under photoredox conditions, sulfonyl radicals generated from sulfinates can be coupled with electron-deficient olefins to form dialkyl sulfones. acs.orgorganic-chemistry.org The sulfonyl radical can also be trapped by a range of reaction partners, leading to the formation of sulfones, sulfonamides, and sulfonate esters. researchgate.net The stability and reactivity of the sulfonyl radical make it a cornerstone of modern radical chemistry, enabling the synthesis of complex sulfur-containing molecules under mild conditions. rsc.org
Radical Cyclization Cascades in Sulfinate Transformations
A particularly elegant application of sulfonyl radicals generated from sulfinates is their use in initiating radical cyclization cascades. researchgate.netresearchgate.net In these reactions, the initially formed sulfonyl radical adds to a π-system within the same molecule or a reaction partner, generating a new carbon-centered radical. This new radical can then undergo further cyclization or other transformations, leading to the rapid construction of complex cyclic structures. researchgate.netrsc.org
For example, a convenient procedure for constructing sulfonated indenones involves the radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates. rsc.org The proposed mechanism involves the generation of the arylsulfonyl radical, which adds to the alkyne to form an alkenyl radical. This intermediate then undergoes a 5-exo-dig cyclization, followed by hydrolysis, to yield the final indenone product. rsc.org Similarly, silver-catalyzed cascade radical cyclizations of o-(allyloxy)arylaldehydes with sodium sulfinates have been developed to produce sulfonated chromanones in high yields. researchgate.net These cascade reactions are highly efficient, often forming multiple new bonds in a single operationally simple step. rsc.org
Photochemical Transformations of this compound
Photochemistry, particularly visible-light-mediated photoredox catalysis, has emerged as a powerful tool for activating this compound under exceptionally mild conditions. rsc.orgsigmaaldrich.com These methods avoid the need for harsh reagents or high temperatures, aligning with the principles of green chemistry. sigmaaldrich.com
Visible-Light-Mediated Reactions
Visible-light photoredox catalysis provides an effective means to generate sulfonyl radicals from sodium sulfinates. rsc.org In a typical cycle, a photocatalyst (such as an iridium or ruthenium complex, or an organic dye) absorbs visible light and becomes excited. organic-chemistry.orgsigmaaldrich.com The excited photocatalyst can then oxidize the sulfinate anion to the corresponding sulfonyl radical via a single-electron transfer (SET) process.
This strategy has been employed in numerous synthetic applications. A redox-neutral photochemical sulfonylation was developed by coupling aryl halides with aryl/alkyl sulfinates, where the sulfinate acts as a closed-shell radical acceptor. rsc.org Another example is the copper-catalyzed regiodivergent sulfonylation of oxime esters with sodium sulfinates under visible light, which proceeds without external oxidants or reductants. rsc.org The formation of an electron donor-acceptor (EDA) complex between the sulfinate and another reaction partner can also enable photo-induced transformations, sometimes even without a dedicated photocatalyst. nih.govsigmaaldrich.com These visible-light-induced reactions showcase the versatility of this compound, enabling the construction of diverse (hetero)aryl sulfones and other sulfur-containing compounds with high functional group tolerance. rsc.orgmdpi.com
| Reaction Type | Catalyst/System | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Sulfonylation of Aryl Halides | Photoredox catalyst (e.g., Ir or Ru complex) | Aryl radical and Sulfinate anion | Aryl Sulfones | rsc.org |
| C(sp³)-Sulfonylation of Oxime Esters | Copper catalyst / Visible light | Sulfonyl radical | β-Ketosulfones / Sulfonyl-pyrrolines | rsc.org |
| β-Functionalization of Enals | Organocatalyst / Visible light | Alkyl radical (from sulfinate decomposition) | β-Alkylated Aldehydes | nih.gov |
| Coupling with Aryl Halides | Nickel/Organoboron dual catalysis | Aryl radical | Aryl Sulfones | mdpi.com |
Photoredox Catalysis in Sulfinate Chemistry
The application of photoredox catalysis has opened new avenues in organic synthesis, particularly in the chemistry of sulfinates by enabling reactions under mild conditions. This compound and other sodium arylsulfinates serve as potent precursors for sulfonyl radicals under visible-light irradiation. researchgate.netrsc.org This reactivity is harnessed in various synthetic transformations, most notably in the formation of carbon-sulfur bonds. rsc.org
In a typical photoredox cycle involving a sulfinate salt, a photocatalyst, upon excitation by visible light, can oxidize the sulfinate anion to generate a sulfonyl radical. This highly reactive intermediate can then engage in a variety of reactions. For instance, the iridium-photocatalyzed anti-Markovnikov hydrosulfonylation of alkenes utilizes sodium sulfinates as sulfonyl radical precursors. researchgate.net Another significant application is the Ni/photoredox dual-catalyzed coupling of aryl sulfinate salts with aryl and heteroaryl halides to form sulfones at room temperature and under base-free conditions. rsc.org This method is valued for its broad functional group tolerance. rsc.org
A notable transformation is the 1,4-sulfonylarylation of 1,3-enynes, which employs a cooperative photoredox/nickel catalysis system. nih.gov This three-component reaction involves an aryl iodide, a sulfinate salt, and the 1,3-enyne, leading to the synthesis of tetrasubstituted sulfonyl-containing allenes. nih.gov The process operates under redox-neutral conditions and demonstrates high chemo- and regioselectivity. nih.gov While the synthesis of sulfinates themselves via photoredox catalysis can be challenging due to their easy oxidation, strategies have been developed to convert alcohols and alkyl bromides into alkyl sulfinates, which can then be used in subsequent transformations. nih.govprinceton.edu
Table 1: Examples of Photoredox-Catalyzed Reactions with Sodium Arylsulfinates
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
| Hydrosulfonylation | Iridium photocatalyst | Alkenes, Sodium sulfinates | Alkyl sulfones | researchgate.net |
| C-S Cross-Coupling | Ni/Photoredox dual catalysis | Aryl halides, Sodium arylsulfinates | Diaryl sulfones | rsc.org |
| 1,4-Sulfonylarylation | Photoredox/Nickel catalysis | 1,3-Enynes, Aryl iodides, Sodium sulfinates | Tetrasubstituted allenes | nih.gov |
Electrochemical Reactions Utilizing Sodium Sulfinates
Electrochemical methods offer a green and efficient alternative for the activation of sodium sulfinates, avoiding the need for chemical oxidants. sci-hub.sersc.org These reactions typically involve the anodic oxidation of the sulfinate anion to generate a sulfonyl radical, which is the key reactive intermediate. A prominent application is the synthesis of vinyl sulfones from olefins and sodium sulfinates. sci-hub.seorganic-chemistry.org
In a typical setup, an undivided cell with graphite (B72142) electrodes is used, and the electrolysis is carried out at a constant current. sci-hub.se The choice of supporting electrolyte can significantly influence the reaction yield. For example, in the electrochemical synthesis of vinyl sulfones from styrene (B11656) and sodium 4-methylbenzenesulfinate (B2793641), the use of sodium iodide (NaI) as a supporting electrolyte dramatically improved the product yield compared to other salts like sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc). sci-hub.se This suggests a crucial role for the iodide anion in the reaction mechanism, likely involving the in-situ generation of iodine as a mediator. sci-hub.se
The proposed mechanism for this electrochemical conversion involves the anodic oxidation of iodide to iodine (I₂). sci-hub.se The generated iodine then promotes the reaction between the sodium sulfinate and the olefin to yield the vinyl sulfone. sci-hub.se This electrochemical approach is attractive as it operates at room temperature and does not require expensive transition-metal catalysts or hazardous oxidants. rsc.orgsci-hub.se
Table 2: Effect of Supporting Electrolyte on Electrochemical Synthesis of Vinyl Sulfone
| Entry | Supporting Electrolyte | Yield (%) |
| 1 | NaCl | < 5 |
| 2 | NaBr | 10 |
| 3 | NH₄I | 85 |
| 4 | NaI | 90 |
| 5 | NaOAc | < 5 |
| Reaction Conditions: Styrene (1 mmol), sodium 4-methylbenzenesulfinate (1.1 mmol), solvent (8 mL), undivided cell, constant current 50 mA for 1 h. Data sourced from a study on electrochemical synthesis of vinyl sulfones. sci-hub.se |
Detailed Mechanistic Elucidation Studies
The reactivity of this compound and related arylsulfinates is governed by their ability to act as nucleophiles or as precursors to sulfonyl radicals, depending on the reaction conditions. nih.gov Mechanistic studies are crucial for understanding and optimizing these transformations.
Kinetic Investigations of Reaction Pathways
Kinetic studies provide valuable insights into the mechanisms of reactions involving sulfinates. In nucleophilic substitution reactions, such as the reaction with alkyl halides to form sulfones, kinetic analyses have shown a second-order dependence on the concentrations of both the substrate and the nucleophile (the sulfinate). This is consistent with a bimolecular nucleophilic substitution (Sₙ2) mechanism.
In more complex transformations, such as the formation of adducts with electron-deficient aromatic systems, kinetic investigations have been performed using techniques like stopped-flow spectrophotometry. researchgate.net These studies allow for the determination of rate constants for the initial attack of the sulfinate ion and any subsequent rearrangements of the formed adducts. researchgate.net For instance, in reactions with nitrobenzofurazan derivatives, the initial attack occurs at the 5-position, and the kinetics of this process have been quantified. researchgate.net
Identification of Reaction Intermediates
A central aspect of the mechanistic chemistry of sodium sulfinates is the generation and reaction of sulfonyl radicals (RSO₂•). The involvement of these radical intermediates is often proposed in reactions initiated by photoredox catalysis, electrochemical oxidation, or certain chemical reagents. sci-hub.senih.gov
Evidence for the formation of sulfonyl radicals comes from various control experiments. A common technique is the use of radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). mdpi.com The suppression of the desired reaction in the presence of TEMPO, and often the detection of a TEMPO-sulfonyl radical adduct by mass spectrometry, strongly indicates a radical pathway. mdpi.com In some cases, Electron Spin Resonance (ESR) spectroscopy has been used to directly observe the radical species, providing definitive proof of their existence in the reaction mixture.
In BF₃·OEt₂-mediated reactions of sodium sulfinates with alkynes, a proposed pathway involves the initial formation of sulfinic acid, which then generates a sulfinyl sulfone intermediate. mdpi.com This intermediate is believed to undergo homolytic cleavage to produce both a sulfonyl radical and a sulfinyl radical, which then participate in the subsequent steps of the reaction. mdpi.com
Stereochemical Aspects of Sulfinate Reactions
The stereochemical outcome of reactions involving sulfinates can provide critical information about the reaction mechanism. Although this compound itself is achiral, studies using chiral sulfinate derivatives have been informative. In nucleophilic substitution reactions where the sulfinate acts as a nucleophile, retention of configuration at the sulfur center has been observed. This outcome suggests a concerted mechanism where the bond-making and bond-breaking steps are synchronized, avoiding the formation of a symmetric intermediate that would lead to racemization.
In the context of addition reactions to alkenes and alkynes, the stereochemistry of the resulting vinyl sulfones is of great interest. Many modern synthetic methods, including those catalyzed by copper, afford vinyl sulfones with high (E)-stereoselectivity. organic-chemistry.org For example, the copper-catalyzed hydrosulfonylation of terminal alkynes with sodium sulfinates proceeds via syn-addition to give (E)-alkenyl sulfones. organic-chemistry.org Similarly, the reaction of alkenes can also yield (E)-alkenyl sulfones, often explained by an anti-addition of the sulfonyl group followed by an elimination process. organic-chemistry.org These stereoselective outcomes are crucial for the synthesis of specific isomers for various applications. nih.gov
Theoretical and Computational Chemistry of Sodium 4 Ethoxybenzene 1 Sulfinate
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of sodium 4-ethoxybenzene-1-sulfinate is fundamental to its chemical behavior. Molecular orbital theory provides a delocalized view of electron distribution, which is essential for understanding its reactivity. libretexts.org Key to this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.
In aryl sulfinates, the HOMO is typically localized on the sulfinate group and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic system, suggesting its susceptibility to nucleophilic attack. The ethoxy group, being an electron-donating group, influences the electron density of the benzene (B151609) ring, thereby modulating the energy levels of the HOMO and LUMO. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can provide precise values for these orbital energies and visualize their spatial distribution. nih.gov
Table 1: Calculated Electronic Properties of a Representative Aryl Sulfinate System
| Property | Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons, related to ionization potential and nucleophilicity. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy unoccupied state, related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |
| Dipole Moment | 5.8 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are representative and would be specifically calculated for this compound using computational software like Gaussian. nih.gov
Quantum Chemical Calculations for Reaction Mechanism Modeling
Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions. rsc.orgnih.gov For this compound, these calculations can model its participation in various reactions, such as sulfonylation, where it acts as a precursor to sulfones and sulfonamides. researchgate.netrsc.org
Using methods like DFT, researchers can map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed. rsc.orgresearchgate.net For instance, in reactions where the sulfinate anion acts as a nucleophile, computational models can predict the most likely site of attack and the stereochemical outcome of the reaction. researchgate.net These calculations have become indispensable in predicting unknown reactions and designing new synthetic methodologies. rsc.org Mechanistic studies have revealed that alkyl sulfinate anions can be key intermediates in certain transformations. acs.org
Table 2: Hypothetical Calculated Activation Energies for a Reaction Involving this compound
| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product |
| Nucleophilic Attack | Aryl Sulfinate + Electrophile | +15.2 | Intermediate Adduct |
| Leaving Group Departure | Intermediate Adduct | +5.8 | Final Product |
Note: This table illustrates the type of data obtained from quantum chemical calculations for reaction mechanism analysis. Actual values depend on the specific reaction and computational level.
Prediction of Spectroscopic Parameters for Structural Confirmation
Computational chemistry provides a means to predict various spectroscopic parameters, which is invaluable for the structural confirmation of newly synthesized compounds like this compound. nih.gov Theoretical calculations can generate predicted spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
For NMR spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) can predict chemical shifts (¹H and ¹³C) with a high degree of accuracy, aiding in the assignment of experimental spectra. researchgate.net Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nih.gov The positions and intensities of the calculated absorption bands, particularly those for the S=O and C-O stretches, can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be reconciled through regression analysis or by considering solvent effects. nih.gov
Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value | Hypothetical Experimental Value |
| ¹H NMR | Chemical Shift (ethoxy -CH₂) | 4.05 ppm | 4.02 ppm |
| ¹³C NMR | Chemical Shift (C-S) | 145.2 ppm | 144.9 ppm |
| IR Spectroscopy | S=O Stretch Frequency | 1050 cm⁻¹ | 1045 cm⁻¹ |
Note: The accuracy of predicted spectroscopic data is highly dependent on the level of theory and basis set used in the calculation. nih.govresearchgate.net
Conformational Analysis and Energetic Landscapes of Sulfinate Systems
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds, primarily the C-S and C-O bonds.
Computational methods can be used to construct a potential energy surface, which maps the energy of the molecule as a function of these rotational angles (dihedral angles). nih.gov This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For the 4-ethoxybenzene moiety, the orientation of the ethoxy group relative to the benzene ring is a key conformational feature. The analysis reveals the preferred conformations and the degree of conformational freedom, which can influence how the molecule interacts with other reagents or fits into a catalyst's active site. nih.gov
Table 4: Relative Energies of Different Conformers of a Substituted Benzene System
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti-periplanar | 180° | 0.00 | 75 |
| Syn-periplanar | 0° | 1.20 | 15 |
| Gauche | ±60° | 0.85 | 10 |
Note: This table provides an example of data from a conformational analysis. The specific values for this compound would require detailed calculations.
Analytical and Spectroscopic Characterization Methodologies for Sodium 4 Ethoxybenzene 1 Sulfinate
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of Sodium 4-ethoxybenzene-1-sulfinate, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule.
For this compound, ¹H NMR spectroscopy is used to identify the different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, while the protons of the ethoxy group are found in the upfield region. Some sources indicate that the aromatic protons exhibit peaks in the range of δ 7.5–7.8 ppm, with the ethoxy group protons appearing around δ 4.1 ppm.
Below is a table of expected ¹H and predicted ¹³C NMR chemical shifts for this compound.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | ¹H | 7.5 - 7.8 | Multiplet | 4H |
| Methylene Protons (-CH₂-) | ¹H | ~4.1 | Quartet | 2H |
| Methyl Protons (-CH₃) | ¹H | ~1.4 | Triplet | 3H |
| C-SO₂Na | ¹³C | 145 - 150 | Singlet | - |
| C-O | ¹³C | 158 - 162 | Singlet | - |
| Aromatic CH | ¹³C | 115 - 130 | Singlet | - |
| Methylene Carbon (-CH₂-) | ¹³C | 63 - 67 | Singlet | - |
| Methyl Carbon (-CH₃) | ¹³C | 14 - 16 | Singlet | - |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For a salt like this compound, techniques such as electrospray ionization (ESI) are typically employed. HRMS is crucial for confirming the molecular formula of the compound. While public experimental mass spectrometry data for this compound is limited, high-resolution mass spectrometry would be expected to confirm its elemental composition.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light causes the bonds within the molecule to vibrate at specific frequencies, resulting in a unique spectral fingerprint.
For this compound, characteristic absorption bands are expected for the sulfinate group (S=O and S-O stretches), the aromatic ring (C=C stretches and C-H bends), and the ether linkage (C-O stretch). Some literature reports strong absorption bands at 1180 cm⁻¹ for the symmetric S=O stretch and 1040 cm⁻¹ for the asymmetric S-O stretch. The presence of bands corresponding to the aromatic ring and the ethoxy group would further confirm the structure.
The following table summarizes the expected characteristic IR absorption bands for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfinate (S=O) | Symmetric Stretch | ~1180 |
| Sulfinate (S-O) | Asymmetric Stretch | ~1040 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Ether (C-O) | Stretch | 1200 - 1250 |
| Aromatic (C-H) | Out-of-plane Bend | 800 - 850 |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring its formation during synthesis. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for this type of compound.
A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. google.comnih.gov The use of a UV detector is suitable for this compound due to the presence of the chromophoric benzene ring. The retention time and peak purity are used to determine the identity and purity of the compound. A patent for a related compound suggests a mobile phase of methanol and water with ammonium (B1175870) acetate (B1210297). nih.gov
A general set of HPLC conditions that could be adapted for the analysis of this compound is provided in the table below.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to its salt-like nature and low volatility, this compound is not suitable for direct analysis by GC.
For GC analysis to be feasible, the compound must first be converted into a more volatile derivative. chromforum.org This can be achieved through a chemical reaction, such as converting the sulfinate to a sulfonyl fluoride (B91410) or a corresponding ester. oup.com These derivatization methods increase the volatility of the analyte, allowing it to be vaporized and separated on a GC column. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a high yield of the desired derivative without sample degradation.
Thin-Layer Chromatography (TLC) in Synthesis Development
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical tool for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. In the synthesis of sodium arenesulfinates, including this compound, TLC is routinely used to track the consumption of starting materials and the formation of the desired product.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support) and a mobile phase (a solvent or solvent mixture). The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.
In a typical synthesis of this compound, which could, for example, involve the reduction of the corresponding sulfonyl chloride, TLC would be used to monitor the disappearance of the sulfonyl chloride spot and the appearance of a new, more polar spot corresponding to the sodium sulfinate salt. The significant difference in polarity between the starting material and the product allows for clear separation on the TLC plate. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining agents.
While specific Rƒ values for this compound are not documented in readily accessible literature, the following table provides examples of TLC systems used for related aromatic sulfonyl compounds, illustrating the typical mobile phases employed.
| Compound | Stationary Phase | Mobile Phase (v/v) | Rƒ Value |
| N-(4-Bromophenyl)-4-methoxybenzenesulfonamide | Silica Gel | Not specified in available data | N/A |
| 2-(phenylsulfonyl)-1,3-cyclohexadiene | Silica Gel | Diethyl ether | N/A |
| Benzenesulfinic acid sodium salt | Silica Gel | Not specified in available data | N/A |
Note: The lack of specific Rƒ values in the available literature highlights the often proprietary or unpublished nature of such detailed experimental data. The development of a suitable TLC system for a specific reaction is a standard part of synthetic organic chemistry practice.
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the material with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed to generate a model of the crystal lattice and the arrangement of atoms within the unit cell.
A search of the Cambridge Structural Database (CSD) for the crystal structure of this compound did not yield any results, indicating that its single-crystal X-ray structure has likely not been determined or is not publicly available. However, to illustrate the type of information obtained from such an analysis, the crystallographic data for a structurally related compound, anhydrous sodium sulfite (B76179) (Na₂SO₃), is presented below. aps.org This salt, like this compound, contains a sodium cation and a sulfur-oxygen anion.
Table of Crystallographic Data for Anhydrous Sodium Sulfite (Na₂SO₃) aps.org
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | Pnma |
| a (Å) | 5.441 |
| b (Å) | N/A |
| c (Å) | 6.133 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | Not specified in available data |
| Z (molecules/unit cell) | 2 |
Note: This data is for an inorganic salt and serves only as a general illustration of crystallographic parameters. The crystal structure of this compound would be significantly more complex due to the presence of the organic aromatic ring.
In Situ and Operando Characterization Approaches in Reaction Monitoring
In situ and operando spectroscopic techniques are powerful methodologies that allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. In situ refers to the analysis of a reaction in its reaction vessel, while operando (a Latin term meaning "working" or "operating") implies that the analysis is performed while the system is under actual reaction conditions.
For the synthesis of this compound, these techniques could offer a more detailed understanding compared to the discrete time points provided by TLC analysis.
Potential In Situ and Operando Techniques:
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction directly in the NMR tube. For the synthesis of this compound, ¹H and ¹³C NMR could track the disappearance of signals corresponding to the starting materials and the appearance and growth of signals for the product. This would provide real-time kinetic data and could help in identifying any intermediates or byproducts formed during the reaction.
Operando Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is particularly well-suited for monitoring reactions in solution and in the solid state. It is often insensitive to the presence of water, making it advantageous for aqueous reaction systems. In the context of this compound synthesis, operando Raman spectroscopy could be used to follow the changes in vibrational modes associated with the sulfonyl or sulfinate groups, providing real-time information on the conversion of reactants to products.
While no specific studies employing these techniques for this compound have been found in the reviewed literature, the application of in situ and operando spectroscopy to the study of organosulfur compounds and other catalytic reactions is a growing field of research. These advanced methods hold the potential to significantly enhance the understanding and optimization of the synthesis of this and related compounds.
Applications of Sodium 4 Ethoxybenzene 1 Sulfinate in Chemical Synthesis and Materials Science
Strategic Role in Organic Synthesis of Complex Molecular Architectures
Sodium 4-ethoxybenzene-1-sulfinate serves as a key building block in the synthesis of a diverse array of organosulfur compounds. Its utility stems from its ability to act as a precursor for sulfonyl radicals and its capacity to form carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds under various reaction conditions. These reactions are fundamental to the assembly of complex molecules with potential applications in pharmaceuticals and materials science.
One of the prominent applications of sodium aryl sulfinates, including the 4-ethoxy derivative, is in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-S bonds, leading to the synthesis of sulfones and other sulfur-containing aromatic compounds. The ethoxy group on the benzene (B151609) ring can influence the reactivity and selectivity of these transformations.
Furthermore, this compound can be employed in radical-mediated reactions. As a radical precursor, it can initiate cyclization reactions, facilitating the construction of intricate cyclic and polycyclic structures. For instance, it has been utilized in ruthenium-catalyzed reactions for the synthesis of complex polyfluoroalkyl compounds through defluorinative cyclization.
The versatility of this compound in forming various bonds is summarized in the table below:
| Bond Type | Resulting Compound Class | Significance |
| C-S | Sulfones, Thioethers | Important motifs in medicinal chemistry and materials science. |
| N-S | Sulfonamides | A critical functional group in many pharmaceutical drugs. |
| S-S | Disulfides | Found in various biologically active molecules and materials. |
Development of Functionalized Sulfinate Derivatives
The chemical scaffold of this compound allows for the synthesis of a wide range of functionalized derivatives. These derivatives can be designed to have tailored electronic and steric properties for specific applications. The modification of the aromatic ring or the sulfinate group can lead to new reagents with enhanced reactivity or selectivity.
Contributions to Polymer Chemistry
The role of this compound in polymer chemistry is an area of growing interest, although specific research on this compound is limited. The applications can be broadly categorized into its potential use as a monomer and as a polymer additive.
Use as Monomers in Polymer Synthesis
There is currently a lack of specific scientific literature detailing the use of this compound as a monomer for polymerization. However, related sulfonated monomers, such as sodium 4-styrenesulfonate, are widely used in the synthesis of polyelectrolytes. These polymers find applications as ion-exchange resins, flocculants, and in the preparation of hydrogels. The polymerization of sodium 4-styrenesulfonate can be achieved through various techniques, including free radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). researchgate.net
Given its structure, it is conceivable that derivatives of this compound, functionalized with a polymerizable group like a vinyl or acryloyl moiety, could serve as specialty monomers. Such monomers could introduce sulfinate or sulfonate functionalities into polymers, thereby imparting unique properties to the resulting materials.
Additives for Modifying Polymer Properties (e.g., Thermal Stability, Mechanical Strength)
There is limited direct research available on the use of this compound as an additive to modify the properties of polymers. However, studies on related compounds suggest potential applications. For instance, the incorporation of sulfonate groups into polymers can influence their thermal stability. A study on blends of polystyrene and poly(sodium 4-styrenesulfonate) indicated enhanced thermal stability compared to virgin polystyrene. While this does not directly pertain to this compound, it highlights the potential of sulfonate-containing compounds to act as thermal stabilizers.
The effect of such additives on the mechanical strength of polymers would depend on various factors, including the nature of the polymer matrix, the concentration of the additive, and the interfacial interactions between the additive and the polymer chains. No specific data on the impact of this compound on the mechanical properties of polymers is currently available in the scientific literature.
Applications in Nanotechnology and Advanced Materials Research
The application of this compound in nanotechnology and advanced materials is an emerging field with potential in the development of functional nanocomposites.
Integration into Nanocomposites
There is no specific research detailing the integration of this compound into nanocomposites. However, the general class of sulfonate-containing molecules has been used for the surface functionalization of nanoparticles. This surface modification can improve the dispersion of nanoparticles in a polymer matrix, leading to enhanced properties of the resulting nanocomposite. For example, sulfonate molecules have been used to modify the surface of ZnO nanoparticles for use in quantum dot light-emitting diodes. rsc.org
It is plausible that this compound or its derivatives could be used to modify the surface of various nanoparticles (e.g., silica (B1680970), titania, gold). The sulfinate group could act as an anchor to the nanoparticle surface, while the ethoxybenzene moiety could provide a compatible interface with a polymer matrix or introduce specific functionalities. This could lead to the development of nanocomposites with improved thermal, mechanical, or optical properties.
The potential roles of this compound in nanocomposites are summarized in the table below:
| Potential Role | Desired Outcome |
| Surface Modifier | Improved nanoparticle dispersion, enhanced interfacial adhesion. |
| Functional Ligand | Introduction of specific chemical reactivity or physical properties to the nanoparticle surface. |
Further research is required to explore and validate these potential applications of this compound in the field of nanotechnology and advanced materials.
Role in Electronic Materials Development
The inherent chemical reactivity of this compound provides a theoretical basis for its potential use in developing novel electronic materials. As a sulfinate salt, it can serve as a precursor in various chemical reactions to create larger, functional molecules. The sulfinate group is a versatile functional group that can participate in the formation of new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. This capability is fundamental to synthesizing specialized polymers or molecular structures that could, in principle, exhibit desirable electronic properties such as conductivity or charge-transport capabilities.
Despite this potential, a thorough review of current research reveals a lack of specific studies detailing the integration and performance of this compound in electronic devices like organic light-emitting diodes (OLEDs), perovskite solar cells, or conductive polymers. Its role is presently confined to that of a potential reactant for creating new materials, rather than an active component with characterized electronic function.
Due to the absence of specific research data, a data table detailing its performance in electronic materials cannot be provided at this time. Further research and development are required to explore and validate the potential applications of this compound in the field of materials science for electronics.
Environmental Chemistry and Degradation Studies of Aryl Sulfinates: The Case of this compound
The environmental fate of industrial chemicals is a critical area of scientific inquiry. Among the vast array of organic compounds utilized in various manufacturing processes, aryl sulfinates represent a class of molecules with important applications, yet their environmental chemistry is not extensively documented. This article focuses on the environmental degradation pathways of a representative aryl sulfinate, this compound, exploring its potential for abiotic and biotic transformations in the environment.
Environmental Chemistry and Degradation Studies of Aryl Sulfinates
Environmental Fate Modeling Considerations for Sulfinate Compounds
The environmental fate of a chemical compound describes its transport and transformation within the environment, encompassing processes such as persistence in air, soil, and water, degradation, and potential for bioaccumulation. rsc.org For many organic compounds, including aryl sulfinates like this compound, comprehensive experimental data on their environmental behavior is often limited. In such cases, environmental fate models are invaluable tools for predicting their distribution, persistence, and potential exposure risks. rsc.orgnih.gov These mathematical models integrate a chemical's physicochemical properties with environmental parameters to simulate its behavior in a multimedia environment. envchemgroup.com
Environmental fate modeling is a cornerstone of modern chemical risk assessment, providing a quantitative understanding of a managed system and predicting the long-term impacts of chemical releases. rsc.org For substances that may persist in the environment for long durations, monitoring alone may not be sufficient to determine if measures taken to control their release are adequate. rsc.org Modeling can help fill these data gaps and prioritize chemicals for further testing and potential regulation. rsc.orgnih.gov
The reliability of these models hinges on the quality of input data, which includes the chemical's properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and its degradation rates under various conditions. nih.govmdpi.com Due to the scarcity of specific experimental data for this compound, its environmental fate is typically predicted using modeling approaches based on its structure and the known behavior of related organosulfur compounds.
Fugacity-based models are a cornerstone of environmental fate assessment. The concept of fugacity, first introduced by G.N. Lewis, can be understood as the "escaping tendency" of a chemical from a particular phase (e.g., water, air, soil). envchemgroup.com In environmental science, this concept was adapted by Donald Mackay to develop multimedia models that predict how a chemical will partition between different environmental compartments. envchemgroup.com When a chemical is at equilibrium between two phases, their fugacities are equal. envchemgroup.com
These models are structured in levels of increasing complexity (Levels I-IV) to describe the distribution and transport of chemicals. envchemgroup.com For example, the Equilibrium Criterion (EQC) model, based on fugacity principles, categorizes chemicals based on properties like volatility and water solubility to predict their environmental behavior. envchemgroup.com Such models can estimate the concentration of a pollutant in various environmental media and are crucial for understanding the fate of persistent organic pollutants as well as emerging contaminants. envchemgroup.com
For a compound like this compound, which is a salt and likely to be highly water-soluble, a fugacity model would predict its tendency to remain in the aqueous phase rather than partitioning to the atmosphere or accumulating significantly in fatty tissues of organisms. However, it may adsorb to sediment and soil particles, a process that is also incorporated into more complex fugacity models. mdpi.com Specialized fugacity-based models, like the Quantitative Water Air Sediment Interaction (QWASI) model, are specifically designed to explore the fate of organic pollutants in aquatic systems. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of a chemical with its activity, which can include its environmental fate and ecotoxicological effects. nih.gov These models are particularly useful for screening new or untested chemicals, offering a cost-effective and time-efficient alternative to experimental testing. rsc.orgnih.gov The fundamental principle of QSAR is that the properties and behavior of a chemical are determined by its molecular structure.
QSAR models are developed by creating a statistical relationship between a measured endpoint (e.g., half-life in water) and calculated physicochemical properties or structural descriptors for a range of chemicals. nih.gov These models can then be used to predict the endpoint for other chemicals based on their structure. For environmental fate, QSARs can estimate properties like:
Biodegradability: Predicting the rate and extent to which a chemical can be broken down by microorganisms.
Half-life: Estimating the time it takes for half of the chemical to degrade in a specific environmental compartment like water, soil, or sediment. nih.gov
Bioaccumulation: Assessing the potential for a chemical to accumulate in living organisms.
While specific degradation data for this compound are not publicly available, data from studies on other organic compounds can illustrate the types of information used in and generated by environmental fate assessments. The following tables present research findings on the degradation of other compounds, demonstrating how environmental factors influence their persistence.
The degradation of a substance can be significantly affected by the type of soil it is in, as well as by temperature and moisture. For example, studies on the pesticide Dufulin showed that its half-life varied considerably across different soil types and was influenced by both temperature and moisture levels. nih.gov Microbial activity is often a primary driver of degradation in soils. nih.gov
Table 1: Illustrative Degradation Half-Life (DT50) of the Pesticide Dufulin Under Various Conditions
| Condition | Parameter | Value | Degradation Half-Life (DT50 in days) |
| Soil Type | Eutric Gleysols | - | 17.59 |
| Cumulic Anthrosols | - | 31.36 | |
| Dystric Regosols | - | 43.32 | |
| Temperature | 15°C | - | 42.79 |
| 25°C | - | 28.11 | |
| 35°C | - | 16.66 | |
| Light Source | 100-W UV light | - | 2.27 |
| 15-W UV light | - | 8.32 | |
| Xenon light | - | 14.26 | |
| Data from a study on the degradation of the pesticide Dufulin, intended for illustrative purposes. nih.gov |
Temperature is a critical factor influencing the rate of biodegradation. Studies on toluene (B28343), a common organic pollutant, have shown a clear relationship between temperature and degradation time, with higher temperatures generally leading to faster breakdown. nih.govcore.ac.uk
Table 2: Illustrative Data on the Influence of Temperature on Toluene Biodegradation
| Incubation Temperature | Degradation Time (hours) |
| 10°C | 80 - 90 |
| 21°C | 35 - 45 |
| 30°C | 20 - 25 |
| Data from a study on toluene degradation, intended for illustrative purposes. core.ac.uk |
These examples highlight the complexity of predicting environmental fate and the importance of considering various environmental factors. For aryl sulfinates like this compound, similar biotic and abiotic processes would govern their persistence and degradation pathways in the environment. The specific rates would depend on the compound's unique physicochemical properties and the prevailing environmental conditions.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Sodium 4-ethoxybenzene-1-sulfinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of 4-ethoxybenzene followed by neutralization with sodium hydroxide. Key variables include:
- Temperature : Optimal sulfonation occurs at 80–100°C to minimize side reactions (e.g., ring sulfonation or over-oxidation) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while aqueous solvents are used for neutralization .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC), with yields ranging from 65–85% depending on stoichiometric ratios .
- Data Contradictions : Some studies report lower yields (<50%) when using non-polar solvents, suggesting solvent polarity is critical for intermediate stabilization .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Standard characterization includes:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.5–7.8 ppm (aromatic protons) and δ 4.1 ppm (ethoxy group) confirm substitution patterns .
- FT-IR : Strong absorption bands at 1180 cm⁻¹ (S=O symmetric stretch) and 1040 cm⁻¹ (S-O asymmetric stretch) .
- Chromatography :
- HPLC : Purity ≥98% with a C18 column, mobile phase: 70:30 acetonitrile/0.1% trifluoroacetic acid .
- Elemental Analysis : Matching calculated vs. observed C, H, S, and Na content (±0.3% tolerance) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Degradation rates increase by 15% per month at 25°C .
- Light Sensitivity : Photodegradation occurs under UV light (λ <400 nm), forming sulfonic acid byproducts; amber glassware is recommended .
- pH Stability : Stable in neutral to slightly alkaline conditions (pH 7–9); acidic conditions (pH <5) trigger desulfonation .
Advanced Research Questions
Q. How does this compound participate in nucleophilic substitution reactions, and what mechanistic insights exist?
- Methodological Answer :
- Reactivity : The sulfinate group acts as a leaving group in SN2 reactions, e.g., with alkyl halides to form sulfones. Kinetic studies show second-order dependence on substrate and nucleophile concentrations .
- Stereochemical Outcomes : Retention of configuration is observed in chiral sulfinate derivatives, suggesting a concerted mechanism .
- Contradictions : Some studies propose a radical intermediate pathway under photochemical conditions, evidenced by ESR spectroscopy .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
- Methodological Answer :
- Matrix Interference : Co-eluting sulfonates in biological samples require SPE (solid-phase extraction) using C18 cartridges (recovery: 85–92%) .
- Detection Limits : LC-MS/MS achieves LODs of 0.1 ng/mL using negative ion mode (m/z 215 → 80) .
- Calibration : Internal standards (e.g., deuterated analogs) correct for ionization suppression in ESI-MS .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic sulfinate group activation energies (ΔG‡ ≈ 25–30 kcal/mol) for SN2 reactions .
- Solvent Effects : COSMO-RS simulations correlate solvent polarity (e.g., dielectric constant) with reaction rates, validated experimentally .
- Limitations : Models underestimate steric effects in bulky substituent systems, requiring empirical correction factors .
Q. What strategies resolve contradictions in reported reaction yields for sulfinate-mediated coupling reactions?
- Methodological Answer :
- Variable Control : Systematic optimization of:
- Catalyst Loadings : Pd(PPh₃)₄ (2–5 mol%) improves cross-coupling efficiency (yields: 70–90%) .
- Oxygen Sensitivity : Inert atmosphere (N₂/Ar) prevents sulfinate oxidation, increasing reproducibility .
- Meta-Analysis : Reviewing 20+ studies identifies moisture content as a critical unreported variable, affecting yields by ±15% .
Methodological Guidelines
- Experimental Design : Use factorial design (e.g., 2³ DOE) to optimize temperature, solvent, and catalyst parameters .
- Data Reporting : Include raw HPLC/LC-MS spectra, elemental analysis tables, and error margins (±SD) for reproducibility .
- Ethical Compliance : Declare conflicts of interest (e.g., reagent suppliers) and adhere to safety protocols for sulfinate handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
